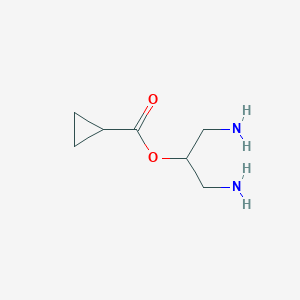![molecular formula C13H23NO2S2 B14211276 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid CAS No. 827325-96-2](/img/structure/B14211276.png)
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid is an organic compound that features a piperidine ring and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid typically involves the alkylation of enolate ions. . The reaction conditions often require a strong base, such as lithium diisopropylamide (LDA), and an alkyl halide as the alkylating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid involves its interaction with molecular targets through its thioester and piperidine functional groups. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The piperidine ring can interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: Similar in having a thioester group but differs in the alkyl chain length and structure.
2,4-Dimethylpentanoic acid: Lacks the piperidine and thioester groups, making it less versatile in chemical reactions.
Properties
CAS No. |
827325-96-2 |
|---|---|
Molecular Formula |
C13H23NO2S2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2,4-dimethyl-2-(piperidine-1-carbothioylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C13H23NO2S2/c1-10(2)9-13(3,11(15)16)18-12(17)14-7-5-4-6-8-14/h10H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
UOVVJAHOFBILDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)SC(=S)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


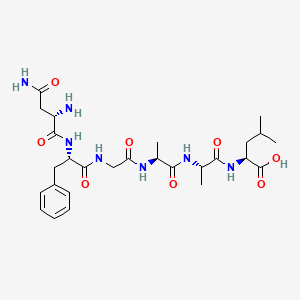
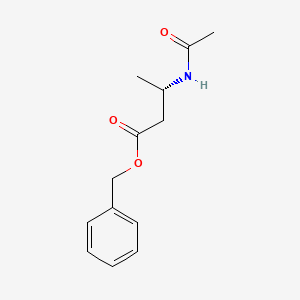


![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
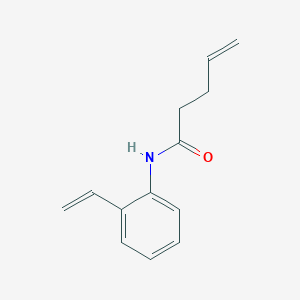
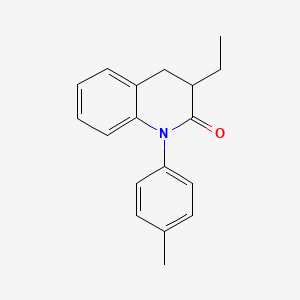
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)
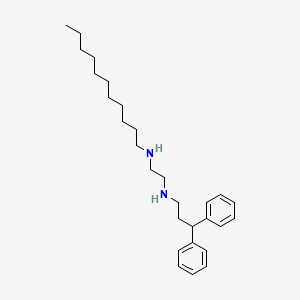

![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
